2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone
Description
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone is a nitroaryl ketosulfone derivative characterized by a 3-nitrophenyl group at the ethanone position and an ethylsulfonyl moiety at the adjacent carbon. Its molecular formula is C₁₀H₁₁NO₅S (molecular weight: 257.26 g/mol). The ethylsulfonyl group imparts strong electron-withdrawing properties, influencing reactivity and stability.
Properties
Molecular Formula |
C10H11NO5S |
|---|---|
Molecular Weight |
257.27 g/mol |
IUPAC Name |
2-ethylsulfonyl-1-(3-nitrophenyl)ethanone |
InChI |
InChI=1S/C10H11NO5S/c1-2-17(15,16)7-10(12)8-4-3-5-9(6-8)11(13)14/h3-6H,2,7H2,1H3 |
InChI Key |
PASKPYUPLSYDCU-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)CC(=O)C1=CC(=CC=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone typically involves the reaction of 3-nitrobenzaldehyde with ethylsulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product. The reaction conditions often include:
- Solvent: Dichloromethane or another suitable organic solvent.
- Temperature: Room temperature to slightly elevated temperatures (20-40°C).
- Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The ethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Reduction of Nitro Group: 2-(Ethylsulfonyl)-1-(3-aminophenyl)ethanone.
Reduction of Carbonyl Group: 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanol.
Substitution of Ethylsulfonyl Group: Various substituted ethanones depending on the nucleophile used.
Scientific Research Applications
2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Ethylsulfonyl)-1-(3-nitrophenyl)ethanone depends on its specific application. For instance, if used as an antimicrobial agent, it may inhibit the growth of microorganisms by interfering with essential biochemical pathways. The molecular targets and pathways involved can vary but often include enzymes and proteins critical for cellular function.
Comparison with Similar Compounds
Substituent Variations in Nitroaryl Ethanones
Key Observations :
Sulfonyl Group Variations
Key Observations :
Heterocyclic and Aromatic Modifications
Key Observations :
- Anticancer derivatives with nitroaryl groups show promise but require further toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
